molecular formula C15H15N3OS B15085579 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole CAS No. 618412-84-3

3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole

Cat. No.: B15085579
CAS No.: 618412-84-3
M. Wt: 285.4 g/mol
InChI Key: MXWCHTWLVRGQDC-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a heterocyclic compound characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 5 with a benzylsulfanyl group, an ethyl group, and a furan-2-yl moiety, respectively.

Properties

CAS No.

618412-84-3

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

3-benzylsulfanyl-4-ethyl-5-(furan-2-yl)-1,2,4-triazole

InChI

InChI=1S/C15H15N3OS/c1-2-18-14(13-9-6-10-19-13)16-17-15(18)20-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3

InChI Key

MXWCHTWLVRGQDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The synthesis begins with the preparation of the 1,2,4-triazole ring system. A widely adopted method involves cyclization of thiosemicarbazide intermediates derived from hydrazide precursors.

Step 1: Synthesis of Furan-2-carboxylic Acid Hydrazide
Furan-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield furan-2-carboxylic acid hydrazide. This intermediate serves as the starting material for introducing the furan-2-yl moiety.

Step 2: Generation of Potassium Dithiocarbazinate Salt
The hydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol (KOH/EtOH) to form potassium 3-(furan-2-carbonyl)dithiocarbazinate. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by deprotonation:

$$
\text{Furan-2-carboxylic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH/EtOH}} \text{Potassium dithiocarbazinate salt}
$$

Step 3: Cyclization to 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
The dithiocarbazinate salt undergoes cyclization with hydrazine hydrate (N₂H₄·H₂O) under reflux, forming the triazole-3-thiol core. This step eliminates H₂S and water, yielding a 4-amino-substituted triazole:

$$
\text{Potassium salt} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\Delta} \text{4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol} + \text{H}2\text{S} + \text{H}_2\text{O}
$$

Introduction of the Ethyl and Benzylsulfanyl Groups

The 4-amino group of the triazole is substituted with an ethyl group, while the thiol (-SH) group undergoes benzylation to introduce the benzylsulfanyl moiety.

Step 4: Alkylation at the 4-Position
The 4-amino group is replaced with an ethyl group via nucleophilic substitution. Treatment with ethyl bromide (C₂H₅Br) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C facilitates this step:

$$
\text{4-Amino-triazole} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol}
$$

Step 5: Benzylation of the Thiol Group
The thiol group at position 3 reacts with benzyl bromide (C₆H₅CH₂Br) in ethanol under basic conditions (NaOH) to form the benzylsulfanyl derivative:

$$
\text{Triazole-3-thiol} + \text{C}6\text{H}5\text{CH}_2\text{Br} \xrightarrow{\text{NaOH/EtOH}} \text{3-(Benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole} + \text{HBr}
$$

Optimization and Comparative Analysis

Reaction Conditions and Yields

The table below summarizes critical parameters for each synthetic step, as reported in literature:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%)
1 N₂H₄·H₂O, EtOH 80 4 85–90
2 CS₂, KOH, EtOH 25 18 95
3 N₂H₄·H₂O, EtOH Reflux 6 70–75
4 C₂H₅Br, K₂CO₃, DMF 70 8 65
5 C₆H₅CH₂Br, NaOH, EtOH 25 12 80

Key observations:

  • Step 2 achieves near-quantitative yield due to the stability of the dithiocarbazinate salt.
  • Cyclization (Step 3) and alkylation (Step 4) are yield-limiting steps, requiring precise temperature control.

Spectroscopic Characterization

The final product is validated using spectroscopic techniques:

  • FTIR : Peaks at 2560 cm⁻¹ (C-S stretch), 1605 cm⁻¹ (C=N stretch), and 1510 cm⁻¹ (furan C-O-C).
  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, N-CH₂), δ 7.35–7.45 (m, 5H, benzyl), δ 6.55–7.20 (m, 3H, furan).
  • ¹³C NMR : Signals at δ 14.1 (CH₂CH₃), δ 48.5 (N-CH₂), δ 121–145 (aromatic carbons).

Alternative Synthetic Routes

One-Pot Cyclocondensation

A streamlined approach combines Steps 1–3 in a single reaction vessel using microwave irradiation. This method reduces the total synthesis time from 28 hours to 4 hours, albeit with a marginally lower yield (60–65%).

Post-Functionalization Strategies

The benzylsulfanyl group can be introduced earlier by reacting benzyl mercaptan (C₆H₅CH₂SH) with a halogenated triazole intermediate. This variant avoids the use of alkyl halides but requires anhydrous conditions.

Challenges and Mitigation Strategies

  • Purification Difficulties : The product’s lipophilic nature necessitates column chromatography (silica gel, ethyl acetate/hexane).
  • Side Reactions : Over-alkylation at the triazole nitrogen is minimized by using a stoichiometric excess of the ethylating agent.
  • Moisture Sensitivity : Intermediate thiols are prone to oxidation; reactions are conducted under nitrogen atmosphere.

Industrial-Scale Considerations

For bulk synthesis (e.g., 100 g batches):

  • Solvent Recovery : Ethanol is distilled and reused to reduce costs.
  • Catalyst Optimization : KOH is preferred over NaOH for its higher solubility in ethanol.
  • Quality Control : HPLC analysis confirms ≥98% purity, as per commercial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂C₆H₅) moiety serves as a leaving group in nucleophilic substitution reactions. This enables functionalization at the sulfur position:

Reaction TypeReagents/ConditionsProducts/Applications
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFS-alkyl derivatives for enhanced lipophilicity
AcylationAcetyl chloride, pyridineThioester derivatives (potential prodrug candidates)
OxidationH₂O₂, acetic acidSulfoxide/sulfone derivatives (improved solubility)

Key Findings :

  • Alkylation enhances antibacterial activity in triazole derivatives by increasing membrane permeability .

  • Sulfone derivatives exhibit higher metabolic stability compared to sulfides .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective modifications at N1, N2, or C5 positions:

N-Alkylation/Acylation

Target PositionReagentsOutcome
N1Ethyl bromoacetate, NaH, THFEthoxycarbonylmethyl derivatives (tuned pharmacokinetics)
N2Benzoyl chloride, DMAP, CH₂Cl₂Benzamido derivatives (improved target binding)

C5 Functionalization

The furan-2-yl group at C5 directs electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ yields 5-nitro-furan derivatives (enhanced electron-withdrawing effects) .

  • Halogenation : Br₂/FeBr₃ introduces bromine at the furan ring (useful for Suzuki couplings) .

Furan Ring Reactions

The furan substituent participates in cycloaddition and ring-opening reactions:

Reaction TypeConditionsProducts
Diels-AlderMaleic anhydride, ΔBicyclic adducts (scaffold diversity)
OxidationOsO₄, NMOcis-Diol derivatives (chiral intermediates)

Structural Insights :

  • Furan’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites .

Cross-Coupling Reactions

The compound’s sulfur and nitrogen atoms enable metal-catalyzed couplings:

ReactionCatalysts/ReagentsApplications
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl hybrids (antibacterial agents)
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesN-aryl derivatives (kinase inhibition)

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

Derivative ClassBiological Activity (MIC Range)Target Pathogens
S-Alkylated analogs0.25–2 μg/mL Methicillin-resistant S. aureus
N-Acylated hybrids0.046–3.11 μM Gram-negative bacteria (e.g., E. coli)

Mechanistic Notes :

  • Sulfur oxidation to sulfone improves DNA gyrase inhibition by mimicking carboxylate groups .

  • Furan bromination increases steric bulk, reducing off-target interactions .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Degradation : Decomposes above 200°C, forming ethylbenzene and furan fragments .

Scientific Research Applications

3-(Benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a compound from the 1,2,4-triazoles class, which are five-membered heterocyclic compounds with three nitrogen atoms. This particular compound includes a benzylsulfanyl group, an ethyl substituent, and a furan moiety. The presence of these functional groups gives it potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₁₅H₁₅N₃OS.

Potential Applications

This compound and its derivatives have potential applications in several fields [1, 3]:

  • Medicinal Chemistry The compound is studied for its pharmacological properties. Research indicates that this compound exhibits notable biological activities. It can inhibit the growth of microbial cells by interfering with essential enzymes and metabolic pathways. The benzylsulfanyl group may enhance its binding affinity to target proteins, while the triazole and furan rings contribute to its overall stability and reactivity.
  • Development of New Drugs It is significant for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.
  • Material Science These materials may be used for coatings, adhesives, or specialty polymers due to their unique chemical and thermal stability.
  • Agrochemicals They can be used as pesticides, herbicides, and fungicides.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial cells by interfering with essential enzymes and metabolic pathways. The benzylsulfanyl group may enhance its binding affinity to target proteins, while the triazole and furan rings contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name R3 (Position 5) Key Substituents (Positions 3 and 4) Biological Activity LogP* Reference
Target Compound Furan-2-yl 3-Benzylsulfanyl, 4-Ethyl Not reported (assumed) ~3.5
3-[(4-Bromobenzyl)sulfanyl]-4-ethyl... Furan-2-yl 3-(4-Bromobenzylsulfanyl), 4-Ethyl Not reported 3.5
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl] 4-Chloro-2-(2-fluorophenoxy)phenyl 3-Amino, 4-H Anticonvulsant (ED₅₀: 1.4 mg/kg) -
3-(4-Bromobenzyl)-5-(thiophen-2-yl)... Thiophen-2-yl 3-(4-Bromobenzyl), 4-Alkyl/Aryl Antimicrobial (Gram-positive) -
3-(Pyridin-4-yl)-5-(4-substituted phenyl)... Pyridin-4-yl 3-(3-Pyridyl), 4-Benzothiazolyl Antibacterial, Antituberculosis -

*LogP values estimated based on substituent contributions.

Pharmacological Activity

  • Anticonvulsant Activity: The 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl] derivative (ED₅₀: 1.4 mg/kg) outperforms diazepam (ED₅₀: 1.2 mg/kg), highlighting the importance of halogenated aryl groups in enhancing CNS activity .
  • Antimicrobial Activity :
    • Thiophen-2-yl derivatives (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)) show broad-spectrum activity against Gram-positive bacteria (S. aureus, S. pyogenes) .
    • Hydroxy-phenyl-substituted triazoles (e.g., 3-(2-hydroxybenzylthio)-5-phenyl) exhibit >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • Antioxidant Activity : Pyridin-4-yl and chlorophenyl derivatives demonstrate superior radical scavenging compared to BHA/BHT, attributed to electron-donating substituents .

Physicochemical Properties

  • Lipophilicity: The benzylsulfanyl group in the target compound increases LogP (~3.5), favoring passive diffusion across biological membranes compared to polar amino or hydroxy substituents .
  • Hydrogen Bonding : The furan-2-yl group (hydrogen bond acceptor) may enhance solubility in polar solvents, whereas bromobenzyl derivatives exhibit higher molecular weight (e.g., 364.26 Da) and complexity .

Biological Activity

3-(Benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, with a focus on recent research findings.

Molecular Structure

  • Molecular Formula: C₁₃H₁₅N₃OS
  • Molecular Weight: 263.35 g/mol
  • CAS Number: 5363-42-8
    The compound features a triazole ring substituted with a benzylthio group and an ethyl furan moiety, which contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Reacting appropriate hydrazine derivatives with furan derivatives under acidic or basic conditions.
  • Substitution Reactions: Introducing the benzylthio group through nucleophilic substitution.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance:

  • Study Findings: A series of synthesized triazoles were tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Anticancer Activity

Triazoles have also been investigated for their potential anticancer properties:

  • Case Study: In vitro studies demonstrated that certain triazole derivatives significantly inhibited the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC₅₀ values ranging from 6.2 µM to 43.4 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell division and metabolism in cancer cells.
  • Redox Activity: The presence of the sulfanyl group allows for redox reactions that can affect cellular signaling pathways.

Comparative Biological Activity

To understand the uniqueness of this compound, a comparison with similar triazole derivatives is useful:

CompoundAntimicrobial ActivityAnticancer ActivityReference
3-(Benzylsulfanyl)-4-ethyl...ModerateSignificant (IC₅₀: 6.2 µM)
4-benzyltriazoleHighModerate (IC₅₀: 20 µM)
Benzothiophene derivativeLowHigh (IC₅₀: 15 µM)

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole?

Microwave-assisted synthesis is a highly efficient method for this compound. Key parameters include:

  • Temperature : 165°C (critical for reaction initiation and completion).
  • Pressure : 12.2 bar (ensures solvent stability under microwave irradiation).
  • Reaction Time : 45 minutes (maximizes yield while minimizing side products).
  • Reagent Ratios : A 1:1 molar ratio of benzyl mercaptan to the triazole precursor is recommended to avoid excess thiol byproducts.
    Chromatographic monitoring (e.g., GC-MS with Agilent 7890B/5977B) is essential to track reaction progress .

Q. How can the molecular structure of this triazole derivative be confirmed experimentally?

A multi-technique approach is required:

  • Elemental Analysis (CHNS) : Validate empirical formula (e.g., C, H, N, S percentages must align with theoretical values within ±0.3% error).
  • 1H NMR : Key signals include:
    • δ 2.5–3.0 ppm (quartet for ethyl group protons).
    • δ 6.5–7.5 ppm (multiplet for furan and benzyl aromatic protons).
    • δ 4.0–4.5 ppm (singlet for benzylsulfanyl methylene group).
  • Mass Spectrometry : Molecular ion peak (e.g., m/z ≈ 330–340 for [M+H]+) and fragmentation patterns must match theoretical predictions .

Advanced Research Questions

Q. How can computational modeling predict the toxicity of this compound in preclinical studies?

Use GUSAR and TEST models to estimate acute toxicity (LD50) and organ-specific risks. Key steps:

  • Descriptor Generation : Calculate physicochemical parameters (logP, polar surface area).
  • QSAR Modeling : Corrogate structural motifs (e.g., benzylsulfanyl group) with hepatotoxicity or nephrotoxicity alerts.
  • Validation : Compare predicted LD50 values (e.g., 1666 mg/kg in rats) with in vivo data from subacute dosing studies (1000–5000 mg/kg ranges) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo assays?

  • Dose Normalization : Account for pharmacokinetic factors (e.g., bioavailability differences due to poor solubility).
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidation of the furan ring to γ-ketoenol intermediates).
  • Target Engagement Studies : Validate binding affinity to proposed targets (e.g., glycine transporter 1) via radioligand displacement assays .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Focus on substituent modifications:

  • Benzylsulfanyl Group : Replace with electron-withdrawing groups (e.g., 4-Cl-benzyl) to enhance metabolic stability.
  • Furan Ring : Substitute with thiophene to improve π-π stacking interactions in enzyme active sites.
  • Ethyl Group : Branch to isopropyl to reduce CYP450-mediated oxidation.
    Validate changes via enzyme inhibition assays (e.g., IC50 shifts from µM to nM ranges) .

Methodological Guidance

Q. What crystallographic techniques determine the compound’s 3D conformation?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (R-factor < 5%). Key parameters:
    • Space Group: Triclinic P-1 (common for asymmetric triazole derivatives).
    • Hydrogen Bonding: Analyze S–H···N interactions (2.8–3.2 Å distances) stabilizing the lattice.
    • Torsion Angles: Confirm planarity of the triazole ring (deviation < 5°) .

Q. How to design a stability study under physiological conditions?

  • pH Variation : Test solubility and degradation in buffers (pH 1.2–7.4) over 24–72 hours.
  • Thermal Stress : Incubate at 40°C/75% RH and monitor degradation via HPLC (e.g., >95% purity retention after 30 days).
  • Light Exposure : UV-visible spectroscopy to detect photolytic byproducts (λmax shifts >10 nm indicate instability) .

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